2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide
Description
2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide is a synthetic acetamide derivative featuring dual sulfanyl (-S-) linkages in a butyl chain and two 4-bromo-3-methylphenyl substituents. This compound is structurally characterized by:
- Sulfanyl bridges: A four-carbon butyl chain with two thioether (-S-) groups, influencing solubility and conformational flexibility.
- Aromatic bromination: Two 4-bromo-3-methylphenyl groups, enhancing lipophilicity and electronic effects.
Its synthesis likely involves nucleophilic substitution or coupling reactions to install the sulfanyl and acetamide groups, as seen in analogous compounds . Crystallographic analysis using SHELX programs (e.g., SHELXL) would be critical for structural validation, given their prominence in small-molecule refinement .
Properties
IUPAC Name |
2-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(4-bromo-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Br2N2O2S2/c1-15-11-17(5-7-19(15)23)25-21(27)13-29-9-3-4-10-30-14-22(28)26-18-6-8-20(24)16(2)12-18/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRDYWFOTCJEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSCCCCSCC(=O)NC2=CC(=C(C=C2)Br)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Br2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of 4-Bromo-3-methylaniline: This can be synthesized from 4-bromo-3-methylphenol through a series of reactions involving nitration, reduction, and diazotization.
Synthesis of 2-(4-Bromo-3-methylanilino)-2-oxoethyl sulfanyl compound: This involves the reaction of 4-bromo-3-methylaniline with an appropriate acylating agent to introduce the oxoethyl group, followed by thiolation to introduce the sulfanyl group.
Coupling with Butyl Sulfanyl Compound: The intermediate is then reacted with a butyl sulfanyl compound under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxo group, potentially using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction could yield a compound with a reduced oxo group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and sulfanyl groups suggests potential interactions with proteins or nucleic acids, potentially affecting cellular processes.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs share acetamide cores but differ in substituents and linkage motifs. Key comparisons include:
Key Observations :
- The target’s dual sulfanyl-butyl chains increase molecular weight (~580 g/mol) and reduce solubility in polar solvents compared to simpler analogs like N-(4-bromophenyl)acetamide .
Physicochemical Properties
Key Observations :
- The target’s low solubility aligns with its extended hydrophobic sulfanyl-butyl chains, limiting bioavailability without formulation aids.
- Higher thermal stability compared to the triazole analog may reflect stronger crystallinity due to symmetric substitution .
Biological Activity
The compound 2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide, often referred to as a sulfanyl-substituted amide, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A brominated aromatic ring which enhances its reactivity and potential biological interactions.
- An amide functional group , which is critical for binding interactions with biological targets.
- A sulfanyl linkage , which may contribute to its biological activity through redox reactions.
Molecular Formula : C22H26Br2N2O2S2
Molecular Weight : 532.39 g/mol
Synthesis Methods
The synthesis typically involves several steps:
- Bromination of a methylphenyl compound.
- Formation of the amide bond through amidation reactions.
- Introduction of sulfanyl groups via nucleophilic substitution reactions.
Optimized conditions are crucial for maximizing yield and purity in industrial production settings.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific protein targets within cells. The brominated aromatic ring and amide group facilitate binding to enzymes or receptors that are involved in key signaling pathways, potentially leading to:
- Inhibition of tumor growth through interference with cancer cell proliferation.
- Antibacterial effects by disrupting bacterial metabolic pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown potent activity against various cancer cell lines, including breast and ovarian cancers . The sulfanyl group may enhance the compound's ability to penetrate cell membranes and exert cytotoxic effects.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Case Studies
A study conducted on a series of sulfanyl derivatives demonstrated that modifications at the aromatic rings significantly influenced their anticancer activity. Specifically, introducing electron-withdrawing groups like bromine increased potency against various cancer cell lines .
Another investigation focused on the antibacterial efficacy of similar compounds against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents in the face of rising antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
